Ácido 2,3-diclorobenzoico

Descripción general

Descripción

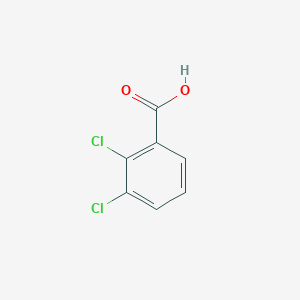

2,3-Dichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2 and 3 are substituted by chloro groups . It is an intermediate metabolite of polychlorinated biphenyls (PCBs) .

Synthesis Analysis

2,3-Dichlorobenzoic acid was prepared from 2,3-dichloroaniline by diazotization and Myerwine reaction to 2,3-dichlorobenzaldehyde, and then oxidized by potassium permanganate, with an overall yield of 45% .Molecular Structure Analysis

The molecular formula of 2,3-Dichlorobenzoic acid is C7H4Cl2O2 . The molecular weight is 191.01 .Chemical Reactions Analysis

A simple, selective, and sensitive gradient reversed-phase liquid chromatography method has been developed for the separation and determination of 2,3-dichlorobenzoic acid .Physical And Chemical Properties Analysis

2,3-Dichlorobenzoic acid is a solid substance . It has a melting point of 168-170 °C (lit.) . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Metabolito Intermedio de Bifenilos Policlorados (PCB)

El ácido 2,3-diclorobenzoico es un metabolito intermedio de los bifenilos policlorados (PCB) . Los PCB son un grupo de productos químicos orgánicos hechos por el hombre que se utilizaron ampliamente en diversas aplicaciones industriales y comerciales debido a su estabilidad química, baja inflamabilidad y propiedades aislantes .

Biomarcador para la Exposición a PCB

El ácido 2,3-diclorobenzoico se utiliza como biomarcador para la exposición a PCB en estudios ambientales. Dado que es un metabolito de los PCB, su presencia en muestras ambientales como el agua o el suelo puede indicar la contaminación por PCB pasada o presente.

Síntesis de Sustancia Farmacéutica Lamotrigina

El ácido 2,3-diclorobenzoico se utiliza como intermedio en la síntesis de la sustancia farmacéutica lamotrigina . La lamotrigina es un medicamento que se utiliza en el tratamiento de la epilepsia y el trastorno bipolar .

Control de Calidad y Monitoreo de Reacciones Sintéticas

El compuesto se utiliza para el control de calidad y el monitoreo de las reacciones sintéticas involucradas en el desarrollo del proceso de lamotrigina . Ayuda a determinar los niveles no reaccionados de materias primas e isómeros en las mezclas de reacción y el producto terminado .

Desarrollo y Validación de Métodos Analíticos

El ácido 2,3-diclorobenzoico se utiliza en el desarrollo y la validación de métodos analíticos . Se utiliza en la cromatografía líquida de fase inversa en gradiente para la separación y determinación del ácido 2,3-diclorobenzoico y sus isómeros regio asociados .

Determinación de la Pureza del Pico en Muestras Estresadas

Esto facilita en gran medida el desarrollo de ensayos indicadores de estabilidad .

Safety and Hazards

2,3-Dichlorobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mecanismo De Acción

Target of Action

2,3-Dichlorobenzoic acid is an intermediate metabolite of polychlorinated biphenyls (PCBs) . It primarily targets the respiratory system .

Mode of Action

It is known to interact with the mitochondrial redox chain .

Biochemical Pathways

2,3-Dichlorobenzoic acid is involved in the metabolism of polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals

Pharmacokinetics

It is known to have high gastrointestinal absorption and is capable of permeating the blood-brain barrier .

Result of Action

It is known to cause irritation to the skin, eyes, and respiratory tract .

Action Environment

The action, efficacy, and stability of 2,3-Dichlorobenzoic acid can be influenced by various environmental factors. For instance, adequate air ventilation is recommended when handling this compound to avoid respiratory irritation

Análisis Bioquímico

Biochemical Properties

2,3-Dichlorobenzoic acid plays a role in biochemical reactions as an intermediate metabolite of PCBs It is known that chlorobenzoic acids can inhibit the growth and biodegradation potentials of PCB-degrading microorganisms .

Cellular Effects

It has been observed that chlorobenzoic acids, including 2,3-Dichlorobenzoic acid, can inhibit the growth of certain bacteria . This suggests that 2,3-Dichlorobenzoic acid may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it is an intermediate metabolite in the degradation of PCBs . This suggests that it may interact with enzymes involved in the breakdown of these compounds.

Temporal Effects in Laboratory Settings

It is known that it is an intermediate metabolite in the degradation of PCBs , suggesting that its effects may change over time as it is metabolized.

Metabolic Pathways

2,3-Dichlorobenzoic acid is involved in the metabolic pathways of PCB degradation

Transport and Distribution

As an intermediate metabolite of PCBs , it is likely transported and distributed in a manner similar to these compounds.

Subcellular Localization

As an intermediate metabolite of PCBs , it is likely localized in the same compartments or organelles where these compounds are metabolized.

Propiedades

IUPAC Name |

2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOJBHRZQQDFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024976 | |

| Record name | 2,3-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50-45-3 | |

| Record name | 2,3-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGP39QV5WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)

![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)

![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)